4-Amino-5,6-dihydro-6-methyl-3-phenyl-furo[2,3-d]pyrimidin-2(3H)-one
Description
4-Amino-5,6-dihydro-6-methyl-3-phenyl-furo[2,3-d]pyrimidin-2(3H)-one is a fused heterocyclic compound featuring a furopyrimidine core. Its structure includes a furan ring fused to a pyrimidin-2-one moiety, with key substituents: an amino group at position 4, a methyl group at position 6, and a phenyl group at position 2. This compound is of significant interest in medicinal chemistry due to the versatility of the furopyrimidine scaffold, which is known to exhibit diverse biological activities, including antifungal, antiviral, and kinase inhibitory properties .
The molecular formula is C₁₃H₁₃N₃O₂, with a molecular weight of 243.26 g/mol.
Properties
IUPAC Name |
4-amino-6-methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-8-7-10-11(14)16(9-5-3-2-4-6-9)13(17)15-12(10)18-8/h2-6,8H,7,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKIDSYPUUJHMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N(C(=O)N=C2O1)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80493673 | |
| Record name | 4-Amino-6-methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80493673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63412-40-8 | |
| Record name | 4-Amino-6-methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80493673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5,6-dihydro-6-methyl-3-phenyl-furo[2,3-d]pyrimidin-2(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a substituted phenyl acetic acid derivative with a suitable amine, followed by cyclization and functional group transformations to introduce the furan and pyrimidine rings.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5,6-dihydro-6-methyl-3-phenyl-furo[2,3-d]pyrimidin-2(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-Amino-5,6-dihydro-6-methyl-3-phenyl-furo[2,3-d]pyrimidin-2(3H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 4-Amino-5,6-dihydro-6-methyl-3-phenyl-furo[2,3-d]pyrimidin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Table 1: Substituent and Molecular Property Comparison
Key Observations:
Ring System Differences: Replacement of the furo ring with a thieno ring (as in the thieno[2,3-d]pyrimidinone derivative) alters electronic properties and bioactivity. Thieno derivatives are more lipophilic, enhancing membrane permeability but reducing aqueous solubility . The target compound’s furo ring contributes to hydrogen-bonding interactions, critical for binding to biological targets like kinases .
Substituent Effects: Amino Group (Position 4): Enhances hydrogen-bond donor capacity, improving interactions with enzymes like DNA polymerases or kinases . Phenyl vs. Benzyl Groups: The 3-phenyl substituent in the target compound provides steric bulk, which may hinder binding to certain receptors compared to smaller substituents like methyl .
Key Findings:
- Thieno Derivatives: The thieno analog (No. 2117) is industrially significant, accounting for 99% of U.S. production of sulfur-containing heterocyclic flavoring agents .
- Antiviral Activity : Hydrophilic substituents (e.g., hydroxyethoxy methyl) enhance solubility and antiviral efficacy, as seen in the 6-hexyl derivative’s EC₅₀ of 2.5 µM against HSV-1 .
- Kinase Inhibition : Alkynyl groups (e.g., octynyl) improve binding to hydrophobic kinase pockets, yielding potent Akt1 inhibition (IC₅₀ = 0.8 µM) .
Biological Activity
Overview
4-Amino-5,6-dihydro-6-methyl-3-phenyl-furo[2,3-d]pyrimidin-2(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound belongs to the furo[2,3-d]pyrimidine class and exhibits diverse chemical reactivity due to its unique structural features, including a fused furan and pyrimidine ring system. Its molecular formula is , with a molecular weight of approximately 243.26 g/mol .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The structural characteristics allow it to bind effectively to these targets, leading to modulation of their activity. The mechanisms may involve:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes that are crucial in various biological pathways.
- Disruption of Cellular Processes : It can interfere with cellular signaling pathways, potentially affecting cell growth and proliferation.
- Antitumor Activity : Evidence suggests that it may have significant effects on tumor cell lines, making it a candidate for anticancer therapies .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound. For instance:
- A study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines. The most active derivatives showed IC50 values in the nanomolar range, indicating potent antiproliferative activity .
- The mechanism behind its antitumor effects includes inhibition of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors, which are critical for tumor angiogenesis and growth .
Antimicrobial and Anti-inflammatory Effects
Research has also indicated that this compound possesses antimicrobial properties. It has shown effectiveness against several bacterial strains and fungi. Additionally, it exhibits anti-inflammatory properties by modulating inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-5,6-dihydro-6-methyl-3-phenyl-pyrimidin-2(3H)-one | Lacks furan ring | Different reactivity and biological profile |
| 4-Amino-5,6-dihydro-6-methyl-3-(substituted phenyl)-furo[2,3-d]pyrimidin | Varying substitutions on phenyl group | Altered potency and selectivity against cancer cells |
This table illustrates how variations in structure can lead to significant differences in biological activity.
Case Studies
- Antitumor Activity Study : In vitro studies demonstrated that the compound inhibited the growth of HT1080 human fibrosarcoma cells with an IC50 value significantly lower than traditional chemotherapeutics .
- Antimicrobial Efficacy : A series of experiments showed that derivatives of this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Q & A
Q. What are the standard synthetic routes for preparing 4-Amino-5,6-dihydro-6-methyl-3-phenyl-furo[2,3-d]pyrimidin-2(3H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted precursors. For example, analogous thieno[2,3-d]pyrimidines are synthesized by reacting aryl amines with formylthienopyrimidine intermediates under reflux in ethanol or methanol (yields: 58–89%) . Key variables include:
- Catalysts : Sodium methoxide (e.g., for formylation reactions) .
- Temperature : Reflux conditions (70–80°C) optimize ring closure .
- Substituent effects : Electron-withdrawing groups (e.g., Cl) may reduce yields compared to methoxy groups due to steric hindrance .
Table 1 : Example Yields for Analogous Compounds (from ):
| Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|
| 4-Methoxyphenyl | 87 | 214–215 |
| 2,5-Dichlorophenyl | 61 | 250 |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies amine (-NH₂, ~3400 cm⁻¹) and carbonyl (C=O, ~1650–1700 cm⁻¹) groups .
- ¹H/¹³C NMR : Assigns protons (e.g., aromatic H at δ 7.1–8.3 ppm) and carbons in the fused ring system .
- Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .
Q. What purification methods are recommended for isolating this compound post-synthesis?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures for high-purity crystals (melting points: 214–256°C for analogs) .
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients resolves regioisomers .
Q. How can researchers verify the compound's identity and purity?
- Methodological Answer :
- Elemental Analysis : Match calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What are the key solubility properties of this compound in common laboratory solvents?
- Methodological Answer :
- Polar Solvents : Moderately soluble in DMSO or methanol (1–5 mg/mL, based on thienopyrimidine analogs) .
- Aqueous Buffers : Low solubility at neutral pH; use DMSO stock solutions for biological assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with modified aryl (e.g., 4-Cl, 3-OCH₃) or alkyl groups at the 6-position .
- Biological Testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., dihydrofolate reductase) .
- Computational Docking : Use AutoDock Vina to predict binding interactions with target proteins .
Q. What experimental approaches are used to elucidate the mechanism of enzyme inhibition by this compound?
- Methodological Answer :
- Kinetic Assays : Measure values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with purified enzymes .
Q. How can contradictory data regarding the compound's biological efficacy across different studies be reconciled?
- Methodological Answer :
- Standardize Assays : Use identical cell lines (e.g., HeLa for antiviral studies) and positive controls (e.g., methotrexate for DHFR inhibition) .
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ ranges for furopyrimidinone analogs) to identify outliers .
Q. What computational methods are employed to model the compound's interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories using GROMACS .
- QSAR Modeling : Relate substituent descriptors (e.g., logP, molar refractivity) to bioactivity using partial least squares regression .
Q. What strategies mitigate degradation of this compound under physiological conditions?
- Methodological Answer :
- pH Stability Studies : Incubate in buffers (pH 1–10) and monitor degradation via HPLC .
- Lyophilization : Prepare stable lyophilized powders for long-term storage (-20°C, desiccated) .
Table 2 : Biological Activity Data for Furopyrimidinone Analogs (from )
| Compound Modification | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 6-Alkynyl substituent | Viral RNA Polymerase | 0.12 | Robins et al., 2006 |
| 5-Methyl-thieno derivative | DHFR | 1.8 |
Note : Replace DHFR = dihydrofolate reductase.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
